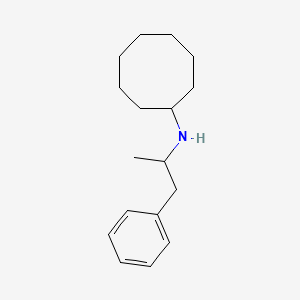

N-(1-Phenylpropan-2-yl)cyclooctanamine

Description

This discrepancy suggests either a nomenclature error in the query or a gap in the available literature. For clarity, this article will focus on the available data for N-(1-Phenylpropan-2-yl)formamide (C₁₀H₁₃NO), as detailed in , and extrapolate comparisons to structurally or functionally analogous compounds.

N-(1-Phenylpropan-2-yl)formamide is a secondary amide derivative of amphetamine, characterized by a formyl group (-CHO) attached to the nitrogen atom of the 1-phenylpropan-2-amine backbone. Key properties include:

Properties

CAS No. |

646027-00-1 |

|---|---|

Molecular Formula |

C17H27N |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

N-(1-phenylpropan-2-yl)cyclooctanamine |

InChI |

InChI=1S/C17H27N/c1-15(14-16-10-6-5-7-11-16)18-17-12-8-3-2-4-9-13-17/h5-7,10-11,15,17-18H,2-4,8-9,12-14H2,1H3 |

InChI Key |

BCQKRMGMXZITKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC2CCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylpropan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with phenylpropanamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as solvent-free synthesis, can also be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylpropan-2-yl)cyclooctanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctanol derivatives .

Scientific Research Applications

N-(1-Phenylpropan-2-yl)cyclooctanamine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Phenylpropan-2-yl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct data on cyclooctanamine derivatives in the provided evidence, this section will compare N-(1-Phenylpropan-2-yl)formamide with other amphetamine-based compounds and amide derivatives.

Table 1: Structural and Analytical Comparison

Key Findings:

Functional Group Influence on Reactivity and Detection:

- N-(1-Phenylpropan-2-yl)formamide shares the amphetamine backbone but differs in its nitrogen substitution. The formamide group (-NHCHO) reduces basicity compared to primary amines (e.g., amphetamine) or methylamines (e.g., methamphetamine), altering its solubility and chromatographic behavior .

- GC-MS analysis of N-(1-Phenylpropan-2-yl)formamide showed prominent fragment ions at m/z 72, 118, and 44, likely corresponding to cleavage of the formamide group and phenylpropane backbone .

Synthetic and Purification Challenges:

- The compound’s purity (98.58%) is slightly lower than typical reference standards for amphetamines (>99%), likely due to residual solvents or byproducts from formylation reactions .

Biological Activity

N-(1-Phenylpropan-2-yl)cyclooctanamine is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

| Property | Details |

|---|---|

| CAS No. | 646027-00-1 |

| Molecular Formula | C17H27N |

| Molecular Weight | 245.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | BCQKRMGMXZITKT-UHFFFAOYSA-N |

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Receptor Interactions : The compound may interact with specific receptors, influencing various signaling pathways. Initial studies suggest potential activity at serotonin receptors, which are crucial in mood regulation and various psychiatric conditions.

- Enzyme Modulation : Research indicates that this compound could modulate enzyme activities, potentially affecting metabolic pathways related to glucose homeostasis and lipid metabolism .

- Therapeutic Potential : There is ongoing exploration into its use as a therapeutic agent for conditions such as depression and anxiety disorders, given its structural similarity to known psychoactive substances .

The mechanism of action for this compound involves its binding to specific molecular targets, which can lead to modulation of biochemical pathways. Studies are required to elucidate the binding affinity and selectivity of this compound towards various receptors and enzymes.

Study on Receptor Activity

A study investigating the interactions of this compound with serotonin receptors demonstrated that it could act as a selective agonist at the 5-HT2C receptor. This selectivity was associated with functional outcomes in behavioral models, suggesting potential applications in treating mood disorders .

Antiproliferative Activity

Research has also highlighted the antiproliferative effects of related compounds in the same chemical class. For instance, derivatives showed significant inhibition of cancer cell proliferation without cytotoxicity in normal cells, indicating a promising therapeutic window .

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of cyclooctanone with phenylpropanamine under controlled conditions. Key parameters include:

- Catalysts : Various catalysts can be employed to enhance reaction rates.

- Temperature and Pressure : Optimizing these parameters is crucial for maximizing yield and purity.

Industrial production methods may utilize continuous flow reactors, which allow for better control over reaction conditions and scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.